molecular formula C14H18N6O4 B2769177 Methyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate CAS No. 898413-06-4

Methyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate

Cat. No. B2769177
M. Wt: 334.336
InChI Key: PEAJOHIVAIZLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate is a useful research compound. Its molecular formula is C14H18N6O4 and its molecular weight is 334.336. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Behavior

Research has focused on the synthesis and chemical behavior of triazine derivatives, including processes involving acetylacetate reactions and the formation of various bicyclic and tricyclic structures through competitive cyclization. For example, Lavergne, Viallefont, and Daunis (1975) explored the reaction of ethyl acetoacetate with diamino-3,4 oxo-5 dihydro-4,5 triazines, leading to the formation of dioxo-tetrahydro-triazepines and methyl-oxo-dihydro-triazines. This study highlights the complex chemical behavior and potential for creating a variety of compounds with diverse structures and functions (Lavergne, Viallefont, & Daunis, 1975).

Biological Activities

Compounds related to the specified methyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate have been investigated for their potential biological activities. Sztanke et al. (2007) identified novel fused 1,2,4-triazine esters with antibacterial and antiviral activities, demonstrating the potential of these compounds in therapeutic applications. Some derivatives exhibited comparable antibacterial potency to ampicillin, while others showed virucidal properties against specific viruses, indicating their potential as antiviral agents (Sztanke et al., 2007).

Chemical Interactions and Transformations

The synthesis and interactions of triazine derivatives with various chemical agents have been explored to understand their potential applications in synthesizing novel compounds. For instance, the reaction of chloromethoxy-s-triazines with CH acids has been investigated to synthesize s-triazine derivatives, showing the versatility of these compounds in chemical synthesis and the potential for creating a wide range of derivatives with varied properties and applications (Vakhatova & Yakhontov, 1981).

properties

IUPAC Name

methyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O4/c1-7-8(2)20-10-11(17(3)14(23)18(4)12(10)22)15-13(20)19(16-7)6-9(21)24-5/h8H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAJOHIVAIZLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.